4-Chloro-5,6-difluoro-2-methylquinazoline
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Overview
Description
4-Chloro-5,6-difluoro-2-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-difluoro-2-methylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-chloro-5,6-difluorobenzonitrile with methylamine . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-difluoro-2-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline N-oxides or reduced quinazolines .
Scientific Research Applications
4-Chloro-5,6-difluoro-2-methylquinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-difluoro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-5,6-difluoro-2-methylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms at specific positions on the quinazoline ring can enhance its stability and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C9H5ClF2N2 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
4-chloro-5,6-difluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H5ClF2N2/c1-4-13-6-3-2-5(11)8(12)7(6)9(10)14-4/h2-3H,1H3 |
InChI Key |
SDVOHJVAQSCXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)F)F)C(=N1)Cl |
Origin of Product |
United States |
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